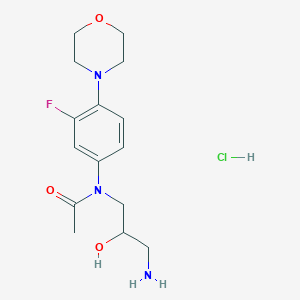

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

CAS No.:

Cat. No.: VC16541841

Molecular Formula: C15H23ClFN3O3

Molecular Weight: 347.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23ClFN3O3 |

|---|---|

| Molecular Weight | 347.81 g/mol |

| IUPAC Name | N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H |

| Standard InChI Key | NQKMMBPPUHHRKD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride, reflects its intricate structure. Its molecular formula is C₁₅H₂₃ClFN₃O₃, with a molecular weight of 347.81 g/mol. The hydrochloride component enhances solubility and stability, making it suitable for analytical applications. Key structural elements include:

-

A 3-fluoro-4-morpholinylphenyl group providing steric and electronic modulation.

-

An acetamide moiety facilitating hydrogen bonding and enzymatic interactions.

-

A 3-amino-2-hydroxypropyl chain contributing to stereochemical diversity .

Table 1: Key Molecular Properties

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential amination and acylation reactions. A typical pathway begins with the reaction of 3-fluoro-4-morpholinylaniline with epichlorohydrin to form an epoxy intermediate, which undergoes nucleophilic attack by ammonia to yield the 3-amino-2-hydroxypropyl side chain. Subsequent acylation with acetyl chloride introduces the acetamide group, followed by hydrochloride salt formation to improve crystallinity .

Stereochemical Considerations

The presence of a chiral center in the 3-amino-2-hydroxypropyl segment necessitates enantioselective synthesis to avoid racemic mixtures. For instance, the (R)-isomer (PubChem CID: 10710149) is a known intermediate in linezolid production, highlighting the importance of stereochemical control in pharmaceutical manufacturing .

Table 2: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Epoxidation | Epichlorohydrin, base | Epoxy intermediate formation |

| 2 | Amination | Ammonia, polar solvent | Introduction of amino alcohol |

| 3 | Acylation | Acetyl chloride, DMAP | Acetamide group addition |

| 4 | Salt Formation | HCl, ethanol | Hydrochloride salt crystallization |

Significance in Pharmaceutical Research

Role in Antibiotic Quality Control

Analytical Characterization Methods

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for analyzing this compound. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) achieve baseline separation from linezolid and other impurities .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume